Thanatin

Description

Properties

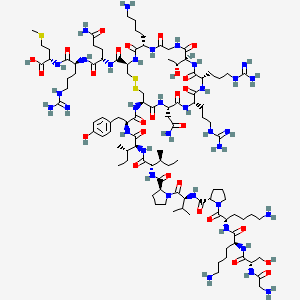

Molecular Formula |

C103H177N35O27S3 |

|---|---|

Molecular Weight |

2433.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-16,19-bis(3-carbamimidamidopropyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C103H177N35O27S3/c1-9-54(5)79(135-97(161)80(55(6)10-2)134-94(158)73-29-21-44-138(73)99(163)78(53(3)4)133-93(157)72-28-20-43-137(72)98(162)65(24-13-16-39-106)127-84(148)60(23-12-15-38-105)125-90(154)69(50-139)121-76(144)48-107)96(160)130-67(46-57-30-32-58(141)33-31-57)88(152)132-71-52-168-167-51-70(91(155)126-64(34-35-74(108)142)86(150)122-62(26-18-41-117-102(112)113)85(149)128-66(100(164)165)36-45-166-8)131-82(146)59(22-11-14-37-104)120-77(145)49-119-95(159)81(56(7)140)136-87(151)63(27-19-42-118-103(114)115)123-83(147)61(25-17-40-116-101(110)111)124-89(153)68(47-75(109)143)129-92(71)156/h30-33,53-56,59-73,78-81,139-141H,9-29,34-52,104-107H2,1-8H3,(H2,108,142)(H2,109,143)(H,119,159)(H,120,145)(H,121,144)(H,122,150)(H,123,147)(H,124,153)(H,125,154)(H,126,155)(H,127,148)(H,128,149)(H,129,156)(H,130,160)(H,131,146)(H,132,152)(H,133,157)(H,134,158)(H,135,161)(H,136,151)(H,164,165)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t54-,55-,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-/m0/s1 |

InChI Key |

DCZCDYDLCVFDKH-OIOGWZQLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)O)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(C)O)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Mechanism of Thanatin from Podisus maculiventris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696), a potent 21-amino acid antimicrobial peptide (AMP), was first discovered in the hemolymph of the spined soldier bug, Podisus maculiventris.[1][2][3] This inducible peptide is a critical component of the insect's innate immune response and exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1][3][4][5][6][7] Its name, derived from the Greek word "thanatos" (death), reflects its potent bactericidal and fungicidal properties.[1][2] this compound's unique β-hairpin structure, stabilized by a single disulfide bond, is crucial for its function.[1][4][8] Notably, its primary mechanism of action against Gram-negative bacteria involves a dual-pronged attack: the disruption of the outer membrane via interaction with lipopolysaccharide (LPS) and the inhibition of the essential LPS transport (Lpt) pathway by binding to key proteins like LptA and LptD.[1][4][8][9][10] This multifaceted approach makes this compound a promising candidate for the development of novel therapeutics against multidrug-resistant pathogens. This guide provides an in-depth overview of the discovery, structure, mechanism of action, and relevant experimental protocols associated with this compound.

Discovery and Structural Characterization

This compound was first isolated from the hemolymph of Podisus maculiventris following an immune challenge, a process that stimulates the insect's defense mechanisms.[1][5][7][11] The peptide is characterized by its 21-amino acid sequence (GSKKPVPIIYCNRRTGKCQRM) and a strongly cationic nature with an isoelectric point (pI) of 10.48.[1][2] A defining feature of this compound is the intramolecular disulfide bond between Cysteine-11 and Cysteine-18, which creates a stable β-hairpin structure essential for its antimicrobial activity.[1][4][8][10] This C-terminal loop and its flanking residues are critical for its function.[5][12]

Quantitative Data: Antimicrobial Activity

This compound demonstrates potent activity against a wide range of microbes. The minimum inhibitory concentration (MIC) is a standard measure of its effectiveness.

| Organism Type | Species | MIC (µM) | Reference |

| Gram-Negative Bacteria | Escherichia coli | 0.1 - 2.0 | [6][13] |

| Klebsiella pneumoniae | 1.0 - 2.0 | [13] | |

| Salmonella enterica | 1.0 - 2.0 | [13] | |

| Pseudomonas aeruginosa | >64 | [4] | |

| Gram-Positive Bacteria | Aerococcus viridans | 20 - 40 | [8] |

| Micrococcus luteus | 20 - 40 | [8] | |

| Bacillus megaterium | 20 - 40 | [8] | |

| Staphylococcus aureus | Inactive | [4][12] | |

| Streptococcus pyogenes | >16 | [13] | |

| Fungi | Candida albicans | 1.0 | [6] |

| Aspergillus fumigatus | 0.5 | [6] |

Binding Affinity Data

| Binding Partner | Binding Affinity (Kd) | Reference |

| Lipopolysaccharide (LPS) | 1.09 - 1.5 nM | [8] |

| LptA (wild-type) | 1.8 ± 0.2 nM | [10] |

| LptA (C11A/C18A mutant) | 47 ± 5 nM | [10] |

Mechanism of Action

This compound employs a sophisticated, multi-target mechanism, particularly against Gram-negative bacteria, which contributes to its high potency and potentially lower propensity for resistance development.

Dual-Action Mechanism in Gram-Negative Bacteria

The primary strength of this compound lies in its ability to attack the outer membrane of Gram-negative bacteria through two distinct but complementary actions.

-

Outer Membrane Destabilization: this compound initially interacts with the bacterial outer membrane by binding to lipopolysaccharide (LPS).[8][10] This binding is highly specific and strong, with an affinity in the nanomolar range.[8] This interaction competitively displaces essential divalent cations (like Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane disruption and increased permeability.[14][15][16]

-

Inhibition of the Lipopolysaccharide Transport (Lpt) Pathway: Following membrane disruption, this compound gains access to the periplasmic space where it targets the Lpt machinery, a crucial system responsible for transporting LPS from the inner membrane to the outer membrane.[4][17] this compound specifically binds to the N-terminus of the periplasmic protein LptA and also interacts with the outer membrane protein LptD.[8][9][10] This binding prevents the formation of the LptA bridge, a critical component of the transport system, thereby halting outer membrane biogenesis and leading to bacterial cell death.[4][8][18]

Additional Mechanisms

-

Inhibition of Metallo-β-Lactamases: this compound has been shown to inhibit the New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. It achieves this by displacing the zinc ions from the enzyme's active site, thereby restoring the efficacy of carbapenem (B1253116) antibiotics.[14]

-

Activity Against Other Microbes: While the mechanism against Gram-positive bacteria and fungi is less defined, studies using an all-D-enantiomer of this compound suggest a different mode of action. This enantiomer is inactive against most Gram-negative bacteria but retains its full potency against fungi and some Gram-positive strains, indicating that its activity against these organisms may be less dependent on specific chiral protein interactions.[5]

Visualizations of Pathways and Workflows

Caption: Experimental workflow for the discovery and isolation of this compound.

Caption: Dual-action mechanism of this compound on Gram-negative bacteria.

Caption: Relationship between this compound's structure and its activity.

Key Experimental Protocols

Protocol: Isolation and Purification of Native this compound

This protocol is based on the original discovery methodology.

-

Immune Challenge: Anesthetize adult P. maculiventris on ice. Inject a small volume (e.g., 0.5 µL) of a non-pathogenic bacterial suspension (E. coli and M. luteus) into the dorsal side of the abdomen.

-

Incubation: Maintain the challenged insects at 25°C for 24 hours to allow for the synthesis and accumulation of AMPs.

-

Hemolymph Collection: Puncture the cuticle of an antenna and collect the exuding hemolymph into a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization.

-

Cell Removal: Centrifuge the collected hemolymph at 10,000 x g for 10 minutes at 4°C to pellet the hemocytes. Collect the supernatant (plasma).

-

Initial Fractionation: Acidify the plasma with 0.1% trifluoroacetic acid (TFA). Load the sample onto a Sep-Pak C18 solid-phase extraction cartridge. Wash with 0.1% TFA and elute the bound peptides with 60% acetonitrile (B52724) in 0.1% TFA.

-

Reversed-Phase HPLC (RP-HPLC):

-

Step 1: Subject the eluted fraction to RP-HPLC on a C18 column using a shallow linear gradient of acetonitrile in 0.1% TFA. Collect fractions and screen for antimicrobial activity.

-

Step 2: Pool the active fractions and perform a second round of RP-HPLC using a different C18 column or a shallower acetonitrile gradient to purify the active peptide (this compound) to homogeneity.

-

-

Analysis: Confirm the purity and identify the peptide using mass spectrometry (to determine the molecular mass) and Edman degradation (to determine the amino acid sequence).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

-

Bacterial Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

-

Standardization: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of this compound. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to obtain a range of desired concentrations.

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the plate containing the serially diluted peptide. The final bacterial concentration should be ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Outer Membrane Permeability (NPN Uptake) Assay

This assay measures the ability of a peptide to disrupt the bacterial outer membrane.

-

Bacterial Preparation: Grow bacteria to mid-log phase as described for the MIC assay. Harvest the cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of 0.5.

-

Assay Setup: In a fluorometer cuvette or 96-well black plate, add the bacterial suspension.

-

NPN Addition: Add 1-N-phenylnaphthylamine (NPN), a fluorescent probe, to a final concentration of 10 µM. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

-

Baseline Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Peptide Addition: Add varying concentrations of this compound to the cuvette/wells and immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that this compound has disrupted the outer membrane, allowing NPN to enter and embed in the cytoplasmic membrane.

-

Positive Control: Use a known membrane-disrupting agent like Polymyxin (B74138) B as a positive control.

References

- 1. This compound: An Emerging Host Defense Antimicrobial Peptide with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Frontiers | this compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]

- 5. Structure-activity analysis of this compound, a 21-residue inducible insect defense peptide with sequence homology to frog skin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery, characterization, and redesign of potent antimicrobial this compound orthologs from Chinavia ubica and Murgantia histrionica targeting E. coli LptA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, characterization, and redesign of potent antimicrobial this compound orthologs from Chinavia ubica and Murgantia histrionica targeting E. coli LptA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. Structures, Interactions, and Antimicrobial Activity of the Shortest this compound Peptide from Anasa tristis | MDPI [mdpi.com]

- 14. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Multiple Precursor Proteins of this compound Isoforms, an Antimicrobial Peptide Associated With the Gut Symbiont of Riptortus pedestris [frontiersin.org]

- 17. One moment, please... [eurpepsoc.com]

- 18. labiotech.eu [labiotech.eu]

An In-depth Technical Guide to the Primary Structure and Sequence of Thanatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a potent, 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the spined soldier bug, Podisus maculiventris. Its broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi, has positioned it as a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of this compound, the experimental methodologies used for its characterization, and its molecular mechanism of action.

Primary Structure and Amino Acid Sequence

The primary structure of this compound is a linear sequence of 21 amino acids. A defining feature of its structure is a disulfide bond between the cysteine residues at positions 11 and 18, which forms a C-terminal loop crucial for its antimicrobial activity.[1]

Amino Acid Sequence:

GSKKPVPIIYCNRRTGKCQRM

Physicochemical Properties

The primary sequence dictates the key physicochemical properties of this compound, which are summarized in the table below. Its cationic nature, conferred by the presence of multiple lysine (B10760008) (K) and arginine (R) residues, is fundamental to its interaction with negatively charged bacterial membranes.

| Property | Value | Reference |

| Molecular Weight | 2469.02 Da | Calculated |

| Isoelectric Point (pI) | 10.48 | [2] |

| Net Charge at pH 7 | +5 | Calculated |

| Disulfide Bond | Cys11-Cys18 | [2] |

Experimental Protocols for Primary Structure Determination

The determination of the primary structure of a peptide like this compound involves a series of coordinated experiments. The general workflow for this process is outlined below.

Experimental Workflow for Primary Structure Determination

References

The Dual-Pronged Assault: Thanatin's Mechanism of Action Against Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thanatin (B1575696), a 21-amino acid antimicrobial peptide originally isolated from the spined soldier bug Podisus maculiventris, has emerged as a promising candidate in the fight against multidrug-resistant Gram-negative bacteria.[1] Its potent bactericidal activity stems from a unique dual mechanism of action that involves both the disruption of the bacterial outer membrane and the inhibition of the essential lipopolysaccharide (LPS) transport machinery. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

A Two-Step Attack: Disrupting the Outer Membrane and Halting LPS Transport

This compound's assault on Gram-negative bacteria is a coordinated, two-step process. The initial interaction involves the permeabilization of the outer membrane, which is then followed by the targeted inhibition of the LPS transport (Lpt) system within the periplasmic space.[2][3]

Step 1: Outer Membrane Permeabilization

As a cationic peptide, this compound is electrostatically attracted to the anionic surface of the Gram-negative outer membrane, which is rich in lipopolysaccharides (LPS).[4] This interaction leads to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer.[5][6] The disruption of these ionic bridges compromises the integrity of the outer membrane, leading to increased permeability.[6] This permeabilization allows this compound to traverse the outer membrane and access its primary intracellular target in the periplasm.[7]

Step 2: Inhibition of the Lipopolysaccharide (Lpt) Transport System

Once in the periplasm, this compound targets and inhibits the Lpt system, a multi-protein complex responsible for transporting newly synthesized LPS molecules from the inner membrane to the outer leaflet of the outer membrane.[8][9] The biogenesis of the outer membrane is critically dependent on this transport process.[8] this compound has been shown to directly interact with at least two key components of this machinery: LptA and LptD.[9]

By binding to the periplasmic protein LptA, this compound disrupts the formation of the LptA bridge that spans the periplasm, thereby halting the transport of LPS.[8][10] Specifically, this compound has been shown to interfere with both LptA-LptA and LptC-LptA protein-protein interactions, with a more pronounced inhibitory effect on the latter.[8][11] Furthermore, this compound binds to the periplasmic domain of LptD, the outer membrane protein responsible for the final insertion of LPS into the outer leaflet.[1][9] This binding event further obstructs the LPS transport pathway.[1] The collective inhibition of the Lpt system leads to the accumulation of LPS in the inner membrane, disruption of outer membrane biogenesis, and ultimately, bacterial cell death.[8]

Quantitative Analysis of this compound's Activity

The antimicrobial efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Gram-Negative Bacteria

| Peptide/Analog | Bacterial Strain | MIC (µM) | Reference |

| This compound | Escherichia coli | <1.2 - 1 | [10][12] |

| This compound | Klebsiella pneumoniae | <1.2 | [12] |

| This compound | Salmonella typhimurium | <1.2 | [12] |

| This compound | Enterobacter cloacae | <1.2 | [12] |

| Ana-thanatin | Escherichia coli ATCC 25922 | 1-2 | |

| Ana-thanatin | Klebsiella pneumoniae ATCC 13883 | 1-2 | [13] |

| Ana-thanatin | Salmonella enterica ATCC 14028 | 1-2 | [13] |

| S-thanatin | Escherichia coli (MDR clinical isolate) | 4-16 µg/mL | [14] |

| L-thanatin | ESBL-producing E. coli ATCC 35218 | ≤1 µg/mL | |

| This compound* (modified analog) | Escherichia coli | 1 | [10] |

| This compound* (modified analog) | Pseudomonas aeruginosa | >64 | [10] |

Table 2: Binding Affinities of this compound to Lpt Proteins and LPS

| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |

| This compound - LptA | 12 - 20 nM | Photoaffinity Labeling | [15] |

| This compound-BDP-FL - LptD/EHis | 34 ± 5 nM | Fluorescence Polarization | [9] |

| This compound - LptD/E | 44 ± 27 nM | Thermophoresis | [9] |

| This compound - LPS | 1.09 - 1.5 nM | Not Specified | [1] |

| This compound M21F - LptAm | ~0.73 nM | Isothermal Titration Calorimetry | [16] |

| This compound - LptAm | 13 nM | Isothermal Titration Calorimetry | [16] |

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standard Institute (CLSI) guidelines.

-

Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Inoculum Preparation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13][14]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[17]

-

Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice and resuspend in 5 mM HEPES buffer (pH 7.4) to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

Assay Setup: In a 96-well black plate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.

-

Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence spectrophotometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

This compound Addition: Add varying concentrations of this compound to the wells.

-

Final Measurement: Immediately record the increase in fluorescence intensity over time. The increase in fluorescence is proportional to the amount of NPN that has partitioned into the permeabilized outer membrane.[17]

Inner Membrane Depolarization Assay

This assay utilizes the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to assess the disruption of the cytoplasmic membrane potential.[18]

-

Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in 5 mM HEPES buffer containing 20 mM glucose.

-

Dye Loading: Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark until the fluorescence quenching is stable. Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration.

-

Fluorescence Monitoring: Monitor the fluorescence using a spectrophotometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

-

This compound Addition: Add this compound at the desired concentration.

-

Data Analysis: Depolarization of the inner membrane is indicated by an increase in fluorescence due to the release of the quenched dye from the cells.[18]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the heat changes associated with the binding of this compound to its molecular targets, such as LPS or Lpt proteins, allowing for the determination of thermodynamic parameters including the binding affinity (Kd).[15][16]

-

Sample Preparation: Prepare solutions of this compound and its binding partner (e.g., purified LptA or LPS micelles) in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the protein or LPS solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the this compound solution into the sample cell while monitoring the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

NMR spectroscopy is a powerful tool to determine the three-dimensional structure of this compound in complex with its targets and to map the interaction surfaces.[13]

-

Sample Preparation: Prepare isotopically labeled (¹⁵N and/or ¹³C) protein (e.g., LptA) for heteronuclear NMR experiments. The peptide (this compound) is typically unlabeled.

-

NMR Experiments: Record a series of NMR spectra, such as ¹H-¹⁵N HSQC, of the labeled protein in the absence and presence of increasing concentrations of this compound.

-

Interaction Mapping: Chemical shift perturbations (CSPs) in the NMR spectra of the protein upon addition of the peptide indicate the residues at the binding interface.

-

Structure Determination: For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY) is used to obtain distance and dihedral angle restraints, which are then used in structure calculation programs.[13]

Conclusion

This compound's multifaceted mechanism of action, involving both membrane disruption and inhibition of a crucial cellular process, makes it a formidable antimicrobial agent against Gram-negative bacteria. Its ability to target the highly conserved Lpt system presents a significant advantage, potentially reducing the likelihood of resistance development. The detailed understanding of its molecular interactions, supported by robust quantitative data and experimental methodologies, provides a solid foundation for the rational design and development of this compound-based therapeutics to combat the growing threat of antibiotic resistance. Further research focusing on optimizing its pharmacokinetic properties and in vivo efficacy will be crucial in translating the promise of this compound into a clinical reality.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of this compound Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The antimicrobial peptide this compound disrupts the bacterial outer membrane and inactivates the NDM-1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Impairs Lipopolysaccharide Transport Complex Assembly by Targeting LptC-LptA Interaction and Decreasing LptA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound targets the intermembrane protein complex required for lipopolysaccharide transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]

- 11. This compound Impairs Lipopolysaccharide Transport Complex Assembly by Targeting LptC–LptA Interaction and Decreasing LptA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. Structures, Interactions, and Antimicrobial Activity of the Shortest this compound Peptide from Anasa tristis [mdpi.com]

- 14. Expression of this compound in HEK293 Cells and Investigation of its Antibacterial Effects on Some Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Linking dual mode of action of host defense antimicrobial peptide this compound: Structures, lipopolysaccharide and LptAm binding of designed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Disulfide Bond of the Peptide this compound Is Dispensible for Its Antimicrobial Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Thanatin: A Technical Guide to a Novel Host Defense Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696), a 21-amino acid β-hairpin peptide originally isolated from the spined soldier bug, Podisus maculiventris, is a promising host defense antimicrobial peptide (AMP) with potent, broad-spectrum activity against a range of pathogens, including multidrug-resistant (MDR) bacteria and fungi.[1][2][3][4] Its unique mechanism of action, primarily targeting the lipopolysaccharide (LPS) transport (Lpt) system in Gram-negative bacteria, makes it an attractive candidate for the development of novel anti-infective therapeutics.[2][5][6] This technical guide provides an in-depth overview of this compound's core attributes, including its antimicrobial efficacy, mechanism of action, structure-activity relationships, and relevant experimental methodologies.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics.[3] this compound, an inducible AMP, represents a significant leap forward in this endeavor.[1][4] Structurally, it is characterized by a single disulfide bond between Cys11 and Cys18, which stabilizes its antiparallel β-sheet conformation.[2][7] This structure is crucial for its biological activity. This compound exhibits potent activity against both Gram-negative and Gram-positive bacteria, as well as various fungi, often at low micromolar concentrations.[1][3][4] A key feature of this compound is its low cytotoxicity towards mammalian cells, indicating a high degree of selectivity for microbial membranes.[3][6]

Antimicrobial Spectrum and Efficacy

This compound and its synthetic analogs have demonstrated a broad antimicrobial spectrum. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its key derivatives against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Negative Bacteria

| Organism | This compound (µM) | A-thanatin (µM) | S-thanatin (µM) | Reference |

| Escherichia coli | 0.3 - 3.2 | < 6.4 | 4 - 16 | [2][4][5][8] |

| Klebsiella pneumoniae | 0.4 - 3.2 | < 6.4 | 4 - 16 | [2][4][8] |

| Salmonella typhimurium | 0.6 - 1.2 | Similar to this compound | - | [2][5] |

| Enterobacter cloacae | 1.2 - 2.5 | Similar to this compound | 4 - 16 | [2][4][5] |

| Pseudomonas aeruginosa | >64 | < 6.4 | 16 | [2][9] |

| NDM-1-producing E. coli | 0.4 - 3.2 | - | - | [8][10] |

| NDM-1-producing K. pneumoniae | 0.4 - 3.2 | - | - | [8] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Positive Bacteria

| Organism | This compound (µM) | A-thanatin (µM) | S-thanatin (µM) | Reference |

| Staphylococcus aureus | 1 | 102.4 | >128 | [2] |

| Methicillin-resistant S. aureus (MRSA) | 3.8 - 25.6 | - | - | [2] |

| Methicillin-resistant S. epidermidis (MRSE) | 3.2 | 6.4 | - | [2] |

| Aerococcus viridans | 0.6 - 1.2 | Similar to this compound | - | [2] |

| Micrococcus luteus | 1.2 - 2.5 | Similar to this compound | - | [2] |

| Bacillus subtilis | 2.5 - 5 | 5 | 3.2 | [2] |

| Enterococcus faecalis | 0.5 | - | 25.6 | [2] |

| Streptococcus pyogenes | 0.5 | - | - | [2] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi

| Organism | MIC (µM) | Reference |

| Neurospora crassa | 0.6 - 1.2 | [5] |

| Botrytis cinerea | 1.2 - 2.5 | [5] |

| Nectria haematococca | 1.2 - 2.5 | [5] |

| Trichoderma viride | 1.2 - 2.5 | [5] |

| Alternaria brassicicola | 2.5 - 5 | [5] |

| Fusarium culmorum | 2.5 - 5 | [5] |

Mechanism of Action

This compound employs a multifaceted mechanism of action, primarily targeting the outer membrane and the lipopolysaccharide (LPS) transport machinery of Gram-negative bacteria.

Disruption of the Lipopolysaccharide (LPS) Transport System

The primary mechanism of this compound's potent activity against Gram-negative bacteria is the inhibition of the Lpt complex, which is responsible for transporting LPS from the inner membrane to the outer membrane.[2][5][11] this compound has been shown to bind with high affinity to several components of this complex.

Table 4: Binding Affinities of this compound to Lpt Proteins

| Target Protein | Binding Affinity (Kd) | Reference |

| LptA | 12 - 20 nM | [2][5] |

| LptD | 34 - 44 nM | [2][5] |

| LPS | 1.09 - 1.5 nM | [2] |

| NDM-1 | 0.71 µM | [5] |

This compound's interaction with the Lpt complex disrupts the essential protein-protein interactions required for its assembly and function. Specifically, this compound has been shown to interfere with the LptC-LptA and LptA-LptA interactions, with a more pronounced effect on the former.[2][12] This disruption prevents the formation of the periplasmic bridge necessary for LPS transport, leading to the accumulation of LPS in the inner membrane, subsequent membrane stress, and ultimately, cell death.[2][12]

Caption: this compound's disruption of the LPS transport pathway.

Outer Membrane Permeabilization

In addition to targeting the Lpt complex, this compound directly interacts with the LPS on the outer membrane of Gram-negative bacteria.[5][6] This interaction leads to the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, resulting in increased outer membrane permeability.[10] This permeabilization not only contributes to cell death but also facilitates this compound's entry into the periplasm to access the Lpt proteins.[11]

Other Mechanisms

Some studies suggest that this compound may also induce bacterial cell agglutination.[5][6] Furthermore, it has been shown to inhibit the activity of New Delhi metallo-β-lactamase-1 (NDM-1) by displacing zinc ions from its active site, thereby restoring the efficacy of carbapenem (B1253116) antibiotics against NDM-1-producing bacteria.[5][10]

Structure-Activity Relationship

The antimicrobial activity of this compound is intrinsically linked to its primary and secondary structure. The C-terminal β-hairpin loop, stabilized by the disulfide bond, is critical for its activity, particularly against Gram-negative bacteria.[1][5] Deletion of C-terminal residues leads to a significant reduction in antimicrobial potency.[5] The N-terminal region also plays a role, especially in the peptide's antifungal activity.[2] Specific residues, such as the cationic Arg13 and Arg14, and the aromatic Tyr10, are crucial for interactions with LPS and Lpt proteins.[2][5]

Caption: Structure-activity relationship of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

A detailed protocol typically involves a broth microdilution method in 96-well plates, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.

Caption: Workflow for MTT cytotoxicity assay.

The protocol involves seeding mammalian cells, treating them with various concentrations of this compound, and then measuring the conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[3]

Outer Membrane Permeabilization Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the integrity of the bacterial outer membrane.

Caption: Workflow for outer membrane permeabilization assay.

NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a damaged membrane. An increase in fluorescence indicates membrane permeabilization.[14][15]

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis of this compound.

This process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.[16][17][18][19]

Conclusion and Future Directions

This compound stands out as a highly promising antimicrobial peptide with a unique mode of action against Gram-negative bacteria. Its potent and broad-spectrum activity, coupled with low host toxicity, makes it an excellent candidate for further preclinical and clinical development. Future research should focus on optimizing its structure to enhance its efficacy against a wider range of pathogens, including highly resistant strains, and to improve its pharmacokinetic properties for systemic applications. The detailed understanding of its interaction with the Lpt complex provides a solid foundation for the rational design of novel this compound-based therapeutics to combat the growing threat of antimicrobial resistance.

References

- 1. Structure-activity analysis of this compound, a 21-residue inducible insect defense peptide with sequence homology to frog skin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Antimicrobial Peptide Targeting the Achilles’ Heel of Multidrug-Resistant Bacteria [mdpi.com]

- 3. Expression of this compound in HEK293 Cells and Investigation of its Antibacterial Effects on Some Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The activity of antimicrobial peptide S-thanatin is independent on multidrug-resistant spectrum of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An Emerging Host Defense Antimicrobial Peptide with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structures, Interactions, and Antimicrobial Activity of the Shortest this compound Peptide from Anasa tristis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antimicrobial peptide this compound disrupts the bacterial outer membrane and inactivates the NDM-1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of this compound Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Impairs Lipopolysaccharide Transport Complex Assembly by Targeting LptC–LptA Interaction and Decreasing LptA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of this compound and derivatives 1 to 7 [bio-protocol.org]

- 17. rsc.org [rsc.org]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

Structure-Activity Relationship of the Thanatin β-Hairpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thanatin (B1575696), a potent, 21-amino acid antimicrobial peptide (AMP) characterized by a C-terminal β-hairpin structure stabilized by a single disulfide bond.[1][2] Originally isolated from the spined soldier bug, Podisus maculiventris, this compound exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi, making it a promising candidate for combating multidrug-resistant pathogens.[1][2][3] Its multifaceted mechanism of action, targeting critical components of the bacterial outer membrane, offers a significant advantage in overcoming resistance.[1][3] This document consolidates quantitative data, details key experimental protocols, and visualizes the complex relationships governing its potent antimicrobial effects.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy, particularly against Gram-negative bacteria, stems from a dual mechanism of action that involves both direct membrane disruption and the inhibition of a crucial cellular process: lipopolysaccharide (LPS) transport.[3][4]

-

Outer Membrane Permeabilization : this compound initially interacts with the bacterial outer membrane. Its cationic residues engage with the anionic LPS molecules, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane structure.[5] This interaction disrupts membrane integrity, leading to increased permeability, as demonstrated by NPN fluorescence assays.[2][6]

-

Inhibition of LPS Transport : Beyond membrane disruption, this compound targets the LPS transport (Lpt) machinery, a vital system for outer membrane biogenesis in Gram-negative bacteria.[1][3] It binds with high affinity to periplasmic proteins LptA and the outer membrane component LptD.[3][7] By binding to the N-terminal region of LptA, this compound interferes with the formation of the LptA bridge that shuttles LPS across the periplasm, leading to the accumulation of LPS in the inner membrane and ultimately, cell death.[3][8]

This dual-action mechanism makes this compound a highly effective antimicrobial agent.

Key Structural Features and Activity

The antimicrobial activity of this compound is intrinsically linked to its unique β-hairpin structure. Modifications to this core structure have provided significant insights into the specific roles of its constituent parts.

-

The β-Hairpin and Disulfide Bond : The antiparallel β-hairpin conformation, stabilized by the disulfide bond between Cys11 and Cys18, is crucial for its activity.[1][9] However, studies on a linear analog (L-thanatin), where the disulfide bond is absent, revealed that it retains potent antimicrobial activity and a secondary structure very similar to the cyclized form (C-thanatin).[10] This suggests that while the disulfide bond enforces a stable hairpin, the inherent propensity of the sequence to form this structure is the primary determinant of activity, making linear analogs a cost-effective alternative for development.[10]

-

Cationic Residues : The high net positive charge of this compound is critical for its initial interaction with the negatively charged bacterial membrane. The cationic residues K3, K4, R13, R14, and K17 are distributed on the peptide's surface.[1] Alanine (B10760859) scanning has shown that mutating the arginine residues R13 and R14 in the β-turn to alanine virtually abolishes bactericidal activity, highlighting the critical role of the turn region in target interaction.[9]

-

Hydrophobic and Aromatic Residues : The hydrophobic core, including residues I3, Y5, I8, and Y10, is essential for interactions with both LPS and the LptA protein.[6] NMR studies have shown that the sidechains of I3 and Y5 insert into a hydrophobic pocket of LptA.[6] The substitution of methionine at position 21 with phenylalanine (M21F) resulted in an analog with superior antibacterial activity and significantly increased binding affinity for LptA, demonstrating the importance of C-terminal hydrophobic interactions.[7]

-

N-Terminal Truncation : Shorter, 16-residue variants of this compound, such as Ana-thanatin, have been shown to retain potent antibacterial activity and the canonical β-hairpin structure.[6][11] This indicates that the core antimicrobial region resides within this truncated sequence, offering a template for the design of smaller, potentially more developable peptidomimetics.[6]

Quantitative Data Summary

The following tables summarize the antimicrobial, cytotoxic, and binding affinity data for this compound and its key analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

| Peptide/Analog | E. coli (µM) | K. pneumoniae (µM) | S. enterica (µM) | P. aeruginosa (µM) | S. aureus (µM) | Reference(s) |

|---|---|---|---|---|---|---|

| This compound (Native) | 0.8 - 1.0 | 0.8 - 1.6 | 1.0 | 1.0 | >20 (Inactive) | [1][9] |

| Ana-thanatin (16-res) | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | - | >16 | [6] |

| L-thanatin (Linear) | ≤1 µg/mL | ≤1 µg/mL | - | ≤1 µg/mL | >1 µg/mL | [10] |

| This compound M21F | - | - | - | - | - | [7] |

| This compound (C-term amide)* | 1.0 | >64 | - | >64 | >64 | [4][12] |

| Vinyl Sulfide (B99878) Analog 8 | 4.0 | >64 | - | >64 | >64 | [4][12] |

| S-thanatin (T15S) | 5.0 | - | - | >16 µg/mL | - |[4][9] |

Note: MIC values can vary based on the specific strain and assay conditions used.

Table 2: Cytotoxicity of this compound and Analogs

| Peptide/Analog | Cell Line | Assay | Result | Concentration (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| This compound (Native) | HPAEpiCs | Cell Toxicity | Lower toxicity than colistin | - | [2] |

| C-thanatin | hRBCs | Hemolysis | No toxicity | Up to 256 | [10] |

| C-thanatin | HUVECs | MTT | No toxicity | Up to 256 | [10] |

| L-thanatin | hRBCs | Hemolysis | No toxicity | Up to 256 | [10] |

| L-thanatin | HUVECs | MTT | No toxicity | Up to 256 | [10] |

| Recombinant this compound | NIH/3T3 | MTT | No significant toxicity | Up to 394.1 µM | [13] |

| Recombinant this compound | HGFCs | MTT | >60% viability after 48h | Not specified |[14][15] |

Table 3: Binding Affinities to Molecular Targets

| Peptide/Analog | Target | Method | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|---|

| This compound | LPS | Not Specified | 1.09 - 1.5 nM | [3] |

| This compound | LptA | Fluorescence Polarization | 12 - 20 nM | [3] |

| This compound | LptD | Fluorescence Polarization | 34 - 44 nM | [3] |

| This compound | NDM-1 | Not Specified | 0.71 µM | [1] |

| This compound M21F | LptAm | Not Specified | ~0.73 nM |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][10]

-

Bacterial Preparation : Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Inoculum Standardization : Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Preparation : Prepare a stock solution of the this compound analog. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

-

Inoculation : Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Outer Membrane Permeabilization (NPN) Assay This assay measures the ability of a peptide to disrupt the bacterial outer membrane.[6]

-

Bacterial Preparation : Grow E. coli to mid-log phase as described above. Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.4), and resuspend in the same buffer to an OD₆₀₀ of 0.5.

-

Assay Setup : In a quartz cuvette, add the bacterial suspension and 10 µM of N-(1-Naphthyl)phenylamine (NPN), a fluorescent probe that is excluded by an intact outer membrane but fluoresces in a hydrophobic environment.

-

Fluorescence Measurement : Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Peptide Addition : Add aliquots of the this compound analog to the cuvette at increasing concentrations.

-

Data Analysis : Record the increase in fluorescence intensity after each addition. The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

Protocol 3: Cytotoxicity (MTT) Assay This colorimetric assay assesses the metabolic activity of cells and is used to measure cytotoxicity.[10][13]

-

Cell Seeding : Seed mammalian cells (e.g., HUVECs, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment : Replace the medium with fresh medium containing serial dilutions of the this compound analog. Incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control.

-

MTT Addition : Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into purple formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Directions

The β-hairpin of this compound is a robust scaffold for antimicrobial activity. SAR studies have established that its potency is derived from a combination of cationic charge for membrane targeting, a specific arrangement of hydrophobic residues for binding to LPS and LptA, and a stable hairpin conformation. Key findings indicate that the disulfide bridge is not strictly essential for activity and that the core antimicrobial domain resides in a truncated 16-residue sequence.

Future research should focus on:

-

Peptidomimetics : Designing non-peptidic scaffolds that mimic the key pharmacophoric features of the this compound β-hairpin to improve stability and reduce manufacturing costs.

-

Selectivity Enhancement : Modifying sequences to enhance selectivity for bacterial targets over host cells, thereby widening the therapeutic window.

-

Combination Therapies : Exploring the synergistic effects of this compound analogs with conventional antibiotics, as has been shown with polymyxin (B74138) B, to combat highly resistant infections and reduce the likelihood of resistance emergence.[4]

This compound and its derivatives represent a highly promising class of antimicrobials. A thorough understanding of their structure-activity relationship is paramount to unlocking their full therapeutic potential in an era of growing antibiotic resistance.

References

- 1. This compound: An Emerging Host Defense Antimicrobial Peptide with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | this compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Linking dual mode of action of host defense antimicrobial peptide this compound: Structures, lipopolysaccharide and LptAm binding of designed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: A Promising Antimicrobial Peptide Targeting the Achilles’ Heel of Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of this compound in HEK293 Cells and Investigation of its Antibacterial Effects on Some Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Evaluation of Cytotoxicity and Antimicrobial Activity of this compound Recombinant Peptide against Some Oral Bacteria: A Novel Approach against Bacterial Pathogens in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Thanatin with the Lipopolysaccharide Transport Protein Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipopolysaccharide (LPS) transport (Lpt) system, an essential pathway for outer membrane biogenesis in these bacteria, has emerged as a promising target for novel antimicrobial agents. Thanatin (B1575696), a 21-residue antimicrobial peptide isolated from the spined soldier bug, Podisus maculiventris, has demonstrated potent bactericidal activity by disrupting this crucial pathway. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the Lpt complex, with a focus on its binding to key protein components. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Introduction: The Lipopolysaccharide Transport (Lpt) System

The outer membrane of Gram-negative bacteria is a unique asymmetrical bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet.[1][2] This architecture serves as a highly selective permeability barrier, protecting the bacteria from hostile environments and many antibiotics.[3][4] The biogenesis of this outer membrane is dependent on the Lpt system, a multi-protein complex responsible for the transport of newly synthesized LPS molecules from the inner membrane to the cell surface.[1][2][5]

The Lpt machinery in Escherichia coli is composed of seven essential proteins (LptA-G) that form a trans-envelope bridge.[1][6][3] This bridge consists of an inner membrane ABC transporter complex (LptB₂FGC), a periplasmic protein bridge formed by LptA, and an outer membrane translocon (LptDE).[1][3][7] LptC connects the inner membrane complex to the periplasmic bridge.[1][8] The disruption of any component of this complex leads to the accumulation of LPS in the inner membrane and is ultimately lethal to the bacterium, making the Lpt system an attractive target for new antibiotics.[1][6]

This compound: A Potent Inhibitor of the Lpt Complex

This compound is a cationic antimicrobial peptide with a β-hairpin structure stabilized by a single disulfide bond.[1][9] It exhibits broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains.[9][10][11] The primary mechanism of action of this compound is the inhibition of the Lpt system.[1][12][13][14] It achieves this by directly binding to two key components of the periplasmic and outer membrane machinery: LptA and LptD.[1][12][13] This binding disrupts the protein-protein interactions necessary for the assembly and function of the Lpt bridge, thereby halting LPS transport.[1][6][12][13]

Molecular Mechanism of Action

This compound's inhibitory action is multifaceted:

-

Disruption of the LptA Bridge: this compound binds with high affinity to the periplasmic protein LptA.[1][12][13] Specifically, the N-terminal β-strand of this compound docks onto the first N-terminal β-strand of LptA's β-jellyroll fold.[1][13][15] This binding site on LptA is crucial for both LptA self-oligomerization (LptA-LptA interaction) and its interaction with LptC (LptC-LptA interaction), which are essential for forming the continuous periplasmic bridge.[1][6][12][13] By competitively binding to this interface, this compound effectively prevents the assembly of the LptA bridge.[1][12][13]

-

Targeting the LptDE Outer Membrane Translocon: this compound also binds to the outer membrane protein LptD, a core component of the LPS translocon.[12][13] It interacts with the periplasmic domain of LptD, potentially obstructing the final insertion of LPS into the outer membrane.[12][16]

The combined effect of disrupting the LptA bridge and targeting the LptD translocon leads to the accumulation of LPS in the periplasm and inner membrane, triggering a cascade of events that result in bacterial cell death.[1][6]

Quantitative Binding Data

The affinity of this compound for its targets within the Lpt complex has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| Target Protein | Interacting Molecule(s) | Experimental Method | Dissociation Constant (Kd) | Reference |

| LptA | This compound | Spectroscopic Methods | 12–20 nM | [12] |

| LptD/E complex | This compound-BDP-FL | Fluorescence Polarization | 34 ± 5 nM | [13] |

| LptD/E complex | This compound | Thermophoresis | 44 ± 27 nM | [13] |

| LptAm (A. baumannii) | This compound | Not Specified | 3.2 ± 0.4 µM (KI) | [17] |

| LptAm (A. baumannii) | This compound derivative 7 | Not Specified | 2.0 ± 0.1 µM (KI) | [17] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between this compound and the Lpt complex.

Bacterial Adenylate Cyclase Two-Hybrid (BACTH) Assay

The BACTH system is a powerful in vivo method to study protein-protein interactions in the bacterial periplasm.[1][6]

Objective: To assess the effect of this compound on LptC-LptA and LptA-LptA interactions in vivo.

Methodology:

-

Strain and Plasmids: The assay is performed in an E. coli strain deficient in adenylate cyclase (Δcya), such as BTH101.[1][6] The proteins of interest (e.g., LptC and LptA) are fused to two complementary fragments, T18 and T25, of the Bordetella pertussis adenylate cyclase.

-

Co-transformation: The Δcya strain is co-transformed with plasmids encoding the two fusion proteins.

-

Culture and Induction: Co-transformants are grown in LB medium supplemented with appropriate antibiotics. The expression of the fusion proteins is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

This compound Treatment: Different concentrations of this compound are added to the cultures.

-

Quantification of Interaction: The interaction between the fusion proteins brings the T18 and T25 fragments into proximity, leading to the functional reconstitution of adenylate cyclase and subsequent cAMP production. The level of interaction is quantified by measuring the activity of a cAMP-dependent reporter gene, typically lacZ, by performing a β-galactosidase assay. A decrease in β-galactosidase activity in the presence of this compound indicates inhibition of the protein-protein interaction.[1]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding events.

Objective: To determine the binding affinity (Kd) of this compound to LptA and the LptD/E complex.

Methodology:

-

Labeling: A fluorescent probe, such as BODIPY-FL, is covalently attached to this compound (this compound-BDP-FL).

-

Binding Reaction: A constant concentration of the fluorescently labeled this compound is incubated with increasing concentrations of the target protein (LptA or LptD/E complex) in a suitable buffer.

-

Measurement: The fluorescence polarization of the sample is measured using a plate reader. When the small, fluorescently labeled this compound binds to the larger target protein, its tumbling rate in solution decreases, leading to an increase in the measured fluorescence polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the target protein. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).[13]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient and can be used to quantify biomolecular interactions.

Objective: To determine the binding affinity (Kd) of this compound to the LptD/E complex.

Methodology:

-

Labeling: One of the binding partners (either this compound or the LptD/E complex) is fluorescently labeled.

-

Serial Dilution: A serial dilution of the unlabeled binding partner is prepared.

-

Incubation: The labeled partner is mixed with the different concentrations of the unlabeled partner and incubated to allow binding to reach equilibrium.

-

Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled molecules along this temperature gradient is monitored. The binding of the unlabeled partner changes the hydration shell, size, and charge of the labeled molecule, altering its thermophoretic movement.

-

Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled partner, and the data is fitted to determine the Kd.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about molecules in solution.

Objective: To determine the three-dimensional structure of the this compound-LptA complex and identify the binding interface.

Methodology:

-

Isotope Labeling: For detailed structural studies, the protein (e.g., a truncated, non-aggregating form of LptA, LptAm) is uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

Sample Preparation: The labeled protein is purified and mixed with unlabeled this compound to form the complex.

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) are performed. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone. Chemical shift perturbations upon this compound binding are used to map the binding interface.

-

Structure Calculation: Inter-proton distance restraints derived from NOESY experiments are used to calculate the three-dimensional structure of the complex using specialized software.[1][13][15]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.

Caption: Mechanism of LPS transport inhibition by this compound.

Caption: Experimental workflow for Fluorescence Polarization (FP) assay.

Conclusion and Future Directions

This compound's unique mechanism of action, targeting the essential Lpt machinery of Gram-negative bacteria, makes it a highly promising candidate for the development of new antibiotics. Its ability to bind with high affinity to multiple components of the Lpt complex underscores its potency. The detailed understanding of its interaction with LptA and LptD, supported by quantitative binding data and structural studies, provides a solid foundation for structure-based drug design.

Future research should focus on:

-

Developing this compound analogs with improved pharmacokinetic and pharmacodynamic properties.

-

Investigating the potential for synergistic combinations of this compound or its derivatives with other classes of antibiotics.

-

Exploring the mechanisms of potential resistance to this compound to proactively design next-generation inhibitors.

The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance by targeting the Achilles' heel of Gram-negative bacteria – the lipopolysaccharide transport system.

References

- 1. This compound Impairs Lipopolysaccharide Transport Complex Assembly by Targeting LptC–LptA Interaction and Decreasing LptA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lipopolysaccharide transport system of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lipopolysaccharide transport (Lpt) machinery: A nonconventional transporter for lipopolysaccharide assembly at the outer membrane of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Frontiers | this compound Impairs Lipopolysaccharide Transport Complex Assembly by Targeting LptC–LptA Interaction and Decreasing LptA Stability [frontiersin.org]

- 7. Dynamics of an LPS translocon induced by substrate and an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmicrobiol.or.kr [jmicrobiol.or.kr]

- 9. This compound: An Emerging Host Defense Antimicrobial Peptide with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A Promising Antimicrobial Peptide Targeting the Achilles’ Heel of Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound targets the intermembrane protein complex required for lipopolysaccharide transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of this compound Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early Molecular Insights into this compound Analogues Binding to A. baumannii LptA - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Thanatin Orthologs in Insect Species: A Technical Guide for Researchers

Abstract

Thanatin (B1575696), a potent antimicrobial peptide (AMP) first isolated from the spined soldier bug, Podisus maculiventris, represents a promising candidate for the development of novel antibiotics. Its unique β-hairpin structure and its mechanism of action, which involves the disruption of the lipopolysaccharide (LPS) transport system in Gram-negative bacteria, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies related to this compound and its orthologs found in various insect species. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antimicrobial peptide research. The document details the bioinformatic approaches for identifying novel orthologs, protocols for their synthesis and antimicrobial activity assessment, and a review of the key signaling pathways involved in their induction. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and its Orthologs

This compound is a 21-amino acid cationic antimicrobial peptide, notable for its broad-spectrum activity against bacteria and fungi.[1][2] It was first discovered in the hemolymph of the spined soldier bug, Podisus maculiventris, following an immune challenge.[2][3][4] The structure of this compound features a C-terminal disulfide bridge between two cysteine residues, which forms a characteristic β-hairpin loop crucial for its antimicrobial function.[1][2][3] Unlike many other AMPs that primarily act by disrupting the cell membrane, this compound's primary mechanism of action against Gram-negative bacteria involves binding to the periplasmic protein LptA, thereby inhibiting the lipopolysaccharide (LPS) transport (Lpt) pathway and disrupting the outer membrane biogenesis.[5][6][7]

The increasing availability of genomic and transcriptomic data has facilitated the discovery of this compound orthologs in a range of other insect species, primarily within the order Hemiptera.[5][8][9] These discoveries have revealed a family of this compound-like peptides with variations in their amino acid sequences, which can influence their antimicrobial potency and spectrum.[8][10] Studying these natural variants provides valuable insights into structure-activity relationships and offers a template for the design of more potent and selective antimicrobial agents.[8][10]

Discovery of this compound Orthologs in Insect Species

The identification of novel this compound orthologs has been largely driven by in silico approaches, leveraging the power of bioinformatics to mine vast biological databases. This section outlines the typical workflow for discovering these peptides.

Bioinformatic Discovery Workflow

The process begins with a homology search using the amino acid sequence of a known this compound peptide as a query. Publicly available genomic and transcriptomic databases, such as those at the National Center for Biotechnology Information (NCBI), are primary resources for this endeavor.[8] A specialized bioinformatics pipeline, such as rAMPage, can be employed to systematically search RNA-seq datasets for putative AMP sequences.

Known this compound Orthologs

Following the initial discovery in Podisus maculiventris, dedicated research has identified this compound orthologs in several other insect species. These findings have expanded the known diversity of this peptide family and provided new molecules for antimicrobial research. A summary of these orthologs and their origin is presented in the table below.

| Ortholog Name | Source Insect Species | Order | Reference |

| Pod-thanatin | Podisus maculiventris | Hemiptera | [1][2] |

| Chu-thanatin | Chinavia ubica | Hemiptera | [6][8] |

| Mh-thanatin | Murgantia histrionica | Hemiptera | [6][8] |

| Rip-2, Rip-3, Rip-4 | Riptortus pedestris | Hemiptera | [5][10] |

| Ana-thanatin | Anasa tristis | Hemiptera | [9] |

Table 1: Known this compound Orthologs and Their Insect Sources.

Quantitative Data on this compound Orthologs

The antimicrobial efficacy of this compound and its orthologs varies depending on their amino acid composition. This section provides a comparative summary of their sequences and their activity against a common Gram-negative bacterium, Escherichia coli.

Amino Acid Sequences

The alignment of this compound ortholog sequences reveals conserved regions, particularly the cysteine residues forming the disulfide bridge, and variable positions that likely contribute to differences in activity.

| Ortholog | Amino Acid Sequence | Length |

| Pod-thanatin | GSKKPVPIIYCNRRTGKCQRM | 21 |

| Chu-thanatin | GSKKPVPIAYCNRRTGKCQIM | 21 |

| Mh-thanatin | GSKKPVPIAYCNRRTGKCQIM | 21 |

| Rip-2 | SKPVPIIYCNRRTGKCQIM | 19 |

| Rip-3 | GIGNRSGRCKRRGFCVC | 17 |

| Rip-4 | GIGKRSGRCKRRGFCVC | 17 |

| Ana-thanatin | VPIYYCNRKTGKCRRL | 16 |

Table 2: Amino Acid Sequences of Known this compound Orthologs.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values of various this compound orthologs against E. coli. Lower MIC values indicate higher potency.

| Ortholog | MIC against E. coli (µM) | Reference |

| Pod-thanatin | 2.1 | [6] |

| Chu-thanatin | 1.0 | [6] |

| Mh-thanatin | 0.75 | [6] |

| Rip-2 | 0.5 | [10] |

| Ana-thanatin | 4.0 | [9] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Orthologs against Escherichia coli.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery, synthesis, and characterization of this compound orthologs.

Bioinformatic Discovery of this compound Orthologs

This protocol outlines the steps for identifying novel this compound-like sequences in public databases.

-

Query Sequence Selection: Obtain the amino acid sequence of a known this compound peptide (e.g., from P. maculiventris) to use as a query.

-

Database Selection: Choose relevant databases for the search, such as the Transcriptome Shotgun Assembly (TSA) and Whole Genome Shotgun (WGS) databases at NCBI.

-

Homology Search: Perform a TBLASTN search, which compares a protein query sequence against a nucleotide database translated in all six reading frames.

-

Hit Retrieval and Analysis: Retrieve the nucleotide sequences of the significant hits.

-

ORF Prediction: Use a tool like ORFfinder to predict the open reading frames (ORFs) from the retrieved nucleotide sequences.

-

Sequence Alignment: Align the translated ORF sequences with the original query sequence and other known this compound orthologs using a multiple sequence alignment tool (e.g., Clustal Omega) to identify conserved motifs and potential new orthologs.

-

Filtering: Filter the candidate sequences based on characteristics typical of antimicrobial peptides, such as length (typically under 50 amino acids) and a net positive charge.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the chemical synthesis of this compound peptides for experimental validation.

-

Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, for Fmoc-based solid-phase peptide synthesis.

-

First Amino Acid Loading: Covalently attach the C-terminal Fmoc-protected amino acid to the resin.

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid, along with a coupling reagent (e.g., HATU) and a base (e.g., NMM), to the resin to form a peptide bond.

-

Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

-

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Peptide Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

Disulfide Bond Formation: Dissolve the linear peptide in a suitable buffer (e.g., ammonium (B1175870) acetate) and allow for air oxidation to form the intramolecular disulfide bond.

-

Purification: Purify the cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for assessing the antimicrobial activity of synthesized peptides.

-

Bacterial Culture Preparation: Inoculate a suitable bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic growth phase.